2,3-Difluoro-5-methylbenzonitrile

Description

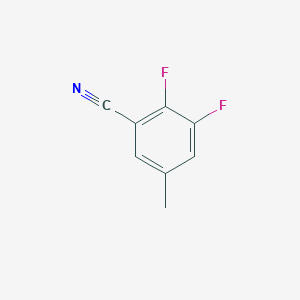

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCHCXBCEMMYSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661260 | |

| Record name | 2,3-Difluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003712-18-2 | |

| Record name | 2,3-Difluoro-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Difluoro-5-methylbenzonitrile CAS number and properties

An In-Depth Technical Guide to 2,3-Difluoro-5-methylbenzonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic nitrile that is increasingly recognized for its utility as a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, applications, and safe handling.

Core Compound Identity and Properties

This compound is a substituted benzonitrile featuring two fluorine atoms and a methyl group on the aromatic ring. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1003712-18-2 | [1][2][3] |

| Molecular Formula | C₈H₅F₂N | [1][4] |

| Molecular Weight | 153.13 g/mol | [1][4] |

| Appearance | Typically a solid | [4] |

| Purity | Commercially available in various purities (e.g., 98%) | [1] |

| Solubility | Low solubility in water; soluble in common organic solvents such as dichloromethane and chloroform. | [4] |

Synthesis and Spectroscopic Characterization

A generalized, plausible synthetic workflow is outlined below:

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization: The structural confirmation of this compound relies on standard analytical techniques. While specific spectral data should be obtained from the Certificate of Analysis (COA) provided by the supplier, the expected spectroscopic signatures would include:

-

¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns will be influenced by the fluorine substituents.

-

¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon, and the methyl carbon. Carbon-fluorine couplings are expected.

-

¹⁹F NMR: Signals indicating the chemical environment of the two fluorine atoms.

-

FT-IR: A characteristic sharp peak for the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Suppliers like BLD Pharm may provide access to NMR, HPLC, and LC-MS data for their products.[7]

Applications in Drug Discovery and Materials Science

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8] The nitrile group is also a key pharmacophore in numerous approved drugs, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[9]

This compound, as a fluorinated building block, is of significant interest in the development of novel therapeutics. Its utility is highlighted by the role of similar fluorinated benzonitriles in the discovery of potent enzyme inhibitors and receptor modulators.

-

Enzyme Inhibition: A related isomer, 2,4-Difluoro-5-methylbenzonitrile, is a crucial intermediate in the synthesis of novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.[5] The fluorine atoms can form critical hydrogen bonds within the enzyme's active site, enhancing the inhibitor's potency.[5]

-

Receptor Modulation: Substituted benzonitriles are integral to the structure of negative allosteric modulators (NAMs) for receptors like the metabotropic glutamate receptor 5 (mGlu5), which are targets for various neurological disorders.[10][11]

-

Materials Science: Fluorinated benzonitriles are also used in the synthesis of materials for organic light-emitting diodes (OLEDs), such as emitters with thermally activated delayed fluorescence (TADF) characteristics.[12]

The diagram below illustrates the potential role of a drug candidate derived from this compound in modulating a signaling pathway.

Caption: Modulation of a G-protein-coupled receptor pathway by a hypothetical drug.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, data for structurally similar compounds provide guidance on potential hazards. Related fluorinated benzonitriles are classified as causing skin and eye irritation, and may be harmful if swallowed, inhaled, or in contact with skin.[13][14][15][16]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15] Avoid breathing dust, fumes, or vapors.[15] Wash hands thoroughly after handling.[13]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for several minutes. Seek medical attention if irritation persists.[13]

-

Skin: Wash off with soap and plenty of water.[13]

-

Inhalation: Move the person to fresh air.[13]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[13]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[4][13]

Disclaimer: This information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique combination of fluorine and nitrile functionalities makes it an attractive building block for creating novel molecules with enhanced properties. Researchers should handle this compound with appropriate safety precautions and refer to supplier-specific documentation for detailed characterization and safety information.

References

- 1. 1003712-18-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. This compound | 1003712-18-2 [chemnet.com]

- 3. This compound | 1003712-18-2 [chemicalbook.com]

- 4. This compound | Properties, Uses, Safety, Supplier & Price in China [nj-finechem.com]

- 5. 2,4-Difluoro-5-methylbenzonitrile|CAS 329314-68-3 [benchchem.com]

- 6. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 7. 1003712-18-2|this compound|BLD Pharm [bldpharm.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ossila.com [ossila.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.es [fishersci.es]

- 15. aksci.com [aksci.com]

- 16. 2-氟-5-甲基苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

Physical and chemical properties of 2,3-Difluoro-5-methylbenzonitrile

An In-Depth Technical Guide to 2,3-Difluoro-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 1003712-18-2). As a substituted fluorinated aromatic nitrile, this compound represents a valuable and strategic building block for medicinal chemistry and materials science. The strategic placement of two ortho-fluorine atoms, a meta-methyl group, and a nitrile functionality creates a unique electronic and steric profile, influencing its reactivity and potential applications. This document consolidates available data and theoretical analysis to serve as a critical resource for researchers, synthetic chemists, and drug development professionals. We will delve into its physicochemical characteristics, predictive spectroscopic signatures, chemical reactivity, plausible synthetic routes, and its emerging role in the design of targeted therapeutics.

Core Physicochemical Properties

This compound is a poly-substituted aromatic compound whose properties are dictated by the interplay of its functional groups. The nitrile group and fluorine atoms act as electron-withdrawing groups, while the methyl group is weakly electron-donating. This substitution pattern is crucial for its utility in creating complex molecular architectures.

| Property | Value | Source(s) |

| CAS Number | 1003712-18-2 | [1][2][3] |

| Molecular Formula | C₈H₅F₂N | [2][3][4] |

| Molecular Weight | 153.13 g/mol | [2][3][4] |

| Appearance | Typically a solid (white to off-white) | Inferred from related compounds |

| Melting Point | Data not readily available | [1][5] |

| Boiling Point | Data not readily available | [1][5] |

| Purity | Commercially available up to ≥98% | [4] |

| Solubility | Low solubility in water; soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate) | Inferred from related compounds[6] |

Spectroscopic Data Analysis & Interpretation

While specific experimental spectra for this compound are not widely published, a robust prediction of its spectroscopic characteristics can be made based on established principles and data from closely related isomers.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2230-2240 cm⁻¹ , which is characteristic of an aromatic nitrile.[7]

-

C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ , corresponding to the C-F stretching vibrations.

-

Aromatic C=C Stretch: Multiple medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methyl group will be seen just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the substitution pattern of the aromatic ring.

-

¹H NMR:

-

Aromatic Protons (2H): Two signals are expected in the aromatic region (~7.0-7.6 ppm). These protons, located at C4 and C6, will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling.

-

Methyl Protons (3H): A singlet or a narrow triplet/doublet of doublets will appear in the aliphatic region (~2.3-2.5 ppm). The fine splitting may arise from small ⁴JHF and ⁵JHF couplings to the fluorine atoms.

-

-

¹³C NMR:

-

Nitrile Carbon (CN): A signal is expected around 115-120 ppm .[10] This carbon will likely show coupling to the adjacent fluorine atoms.

-

Fluorine-Bearing Carbons (C2, C3): These two carbons will exhibit large one-bond carbon-fluorine couplings (¹JCF) and will appear as distinct doublets (or doublet of doublets) in the range of 150-165 ppm .

-

Other Aromatic Carbons (C1, C4, C5, C6): These carbons will appear in the typical aromatic region of 110-140 ppm , each showing smaller multi-bond C-F couplings.

-

Methyl Carbon (CH₃): A signal will be present in the upfield region, around 15-20 ppm .

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms at C2 and C3. Each signal will be split by the other fluorine (³JFF) and by adjacent protons (³JFH, ⁴JFH), resulting in complex multiplets.

-

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) at m/z = 153.13, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition of C₈H₅F₂N.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic properties of its substituents.

-

Nitrile Group (-CN): This group is a versatile synthetic handle. It can undergo:

-

Hydrolysis: Conversion to a carboxylic acid (-COOH) or amide (-CONH₂) under acidic or basic conditions.

-

Reduction: Transformation into a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.

-

-

Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the two fluorine atoms and the nitrile group.[11] The ortho/para-directing methyl group is electronically overridden. Any substitution would likely be directed to the C6 position. Conversely, the high degree of electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , particularly at positions activated by the electron-withdrawing groups if a suitable leaving group were present.

The "ortho-fluoro effect" is a critical consideration; the presence of a fluorine atom ortho to the nitrile can influence C-CN bond activation in organometallic reactions, a property of increasing interest in synthetic methodology.[12]

Synthesis and Purification Workflow

Diagram: Proposed Synthetic Workflow

Caption: A plausible synthetic route via Palladium-catalyzed cyanation.

Protocol: Representative Synthesis via Cyanation

This protocol is a representative example based on standard procedures for aryl nitrile synthesis and should be adapted and optimized.[13]

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 1-bromo-2,3-difluoro-5-methylbenzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous dimethylformamide (DMF) via syringe.

-

Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into an aqueous solution of sodium bicarbonate or ammonia and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Drug Discovery and Research

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[14][15] Fluorinated benzonitriles are highly sought-after scaffolds for these reasons.

Diagram: Role in Drug Design Logic

Caption: Structure-Property relationships in drug design.

-

Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, like a carbonyl, and can serve as a hydrogen bond acceptor in enzyme active sites.

-

Metabolic Blocking: The strong C-F bonds are resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine atoms at strategic positions can block unwanted metabolism of a drug molecule, thereby increasing its half-life.[15]

-

Scaffold for Inhibitors: Substituted benzonitriles are key components in a variety of enzyme inhibitors and receptor modulators. While this specific isomer is not explicitly cited in major approved drugs, related structures are crucial in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy and metabotropic glutamate receptor 5 (mGluR5) modulators for neurological disorders.[16]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with care, following standard safety protocols. The safety information below is based on data for structurally similar fluorinated and nitrated aromatic compounds.[6][17]

-

Hazard Classification: Likely classified as harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6][17]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear inspected, chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If dust or aerosols may be generated, use an approved particulate respirator.[18]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Waste should be handled as hazardous.

References

- 1. This compound | 1003712-18-2 [chemicalbook.com]

- 2. 1003712-18-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 1003712-18-2 | CAS DataBase [chemicalbook.com]

- 4. 1003712-18-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. This compound | 1003712-18-2 [amp.chemicalbook.com]

- 6. fishersci.es [fishersci.es]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. capotchem.com [capotchem.com]

A Technical Guide to 2,3-Difluoro-5-methylbenzonitrile: Structure, Properties, and Applications in Modern Drug Discovery

Executive Summary: 2,3-Difluoro-5-methylbenzonitrile is a fluorinated aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a nitrile functional group and vicinal fluorine atoms, makes it a valuable and versatile building block in the synthesis of complex molecular architectures. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, while the nitrile group serves as a key pharmacophore or a precursor for other functional groups.[1][2] This guide provides an in-depth analysis of its structure, molecular weight, physicochemical properties, a representative synthesis protocol, and its applications, particularly within the context of drug development.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic nitrile. The core of the molecule is a benzene ring, which is functionalized with a cyano (-C≡N) group, two fluorine atoms (-F) on adjacent carbons (positions 2 and 3), and a methyl group (-CH₃) at position 5.

Chemical Structure

The structural arrangement of the atoms is critical to the compound's reactivity and utility as a chemical intermediate.

Caption: 2D structure of this compound.

Key Identifiers and Properties

A summary of the essential physicochemical data for this compound is provided below. This data is critical for experimental design, safety assessments, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1003712-18-2 | [3][4][5] |

| Molecular Formula | C₈H₅F₂N | [3][6] |

| Molecular Weight | 153.13 g/mol | [3][6][7][8] |

| Appearance | Typically a solid | [6][8] |

| Purity | Commercially available up to ≥98% | [3] |

| Solubility | Low in water; Soluble in organic solvents (e.g., dichloromethane, chloroform) | [6] |

The Role of Fluorinated Benzonitriles in Drug Discovery

The inclusion of both fluorine and a nitrile group in a single, relatively simple scaffold is a deliberate strategy in medicinal chemistry. Each component imparts specific, advantageous properties to potential drug candidates.

The Nitrile Pharmacophore: A Versatile Functional Group

The nitrile group is a valuable pharmacophore due to its unique electronic properties. It is a polar, metabolically stable group that can participate in critical binding interactions.[2] Its linear geometry allows it to occupy narrow cavities within protein active sites, and the nitrogen atom can act as a hydrogen bond acceptor, mimicking the carbonyl group of amides or ketones.[2] This bioisosteric replacement is a common tactic to improve a compound's metabolic profile without sacrificing binding affinity.

Strategic Incorporation of Fluorine

The introduction of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site, thereby enhancing binding affinity.

-

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Application in Target-Oriented Design

While specific drugs derived directly from this compound are not publicly documented, structurally similar compounds are integral to the development of potent and selective therapeutics. For instance, fluorinated benzonitriles are key building blocks for novel poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which are a promising class of anticancer agents.[9] Similarly, complex benzonitrile derivatives have been successfully developed as negative allosteric modulators (NAMs) for receptors such as the metabotropic glutamate receptor 5 (mGlu5), which is a target for neurological disorders.[10][11]

Synthesis and Manufacturing

The synthesis of this compound typically involves the introduction of the nitrile group onto a pre-functionalized difluoro-methylbenzene ring. A common and industrially scalable method is the cyanation of an aryl halide.

Representative Synthesis Workflow

A plausible and efficient route to the target compound is the palladium- or copper-catalyzed cyanation of a corresponding aryl bromide or iodide. The workflow below illustrates a copper-catalyzed Rosenmund-von Braun reaction.

Caption: A typical synthesis workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol describes a laboratory-scale synthesis based on the Rosenmund-von Braun reaction.

Disclaimer: This is a representative protocol and should be performed by trained personnel with appropriate safety precautions.

-

Reaction Setup: In a nitrogen-flushed, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2,3-difluoro-5-methylbenzene (1.0 eq).

-

Reagent Addition: Add Copper(I) cyanide (CuCN, 1.2 eq) and anhydrous N,N-Dimethylformamide (DMF) as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 6-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure this compound.

-

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl group protons will appear in the upfield region (approx. 2.3-2.5 ppm). The aromatic protons will exhibit complex splitting patterns (e.g., doublet of doublets) due to coupling with each other and with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The nitrile carbon is expected around 115-120 ppm. The two carbons attached to fluorine will show large C-F coupling constants and will be significantly downfield. The remaining aromatic and methyl carbons will appear at their characteristic chemical shifts.[12][13]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound, 153.13.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.

-

Strong absorption bands in the region of 1200-1300 cm⁻¹ are indicative of C-F stretching vibrations.

Summary of Expected Analytical Data

| Technique | Expected Features |

| ¹H NMR | Aromatic signals (~7.0-7.8 ppm, complex multiplets); Methyl signal (~2.3-2.5 ppm, singlet). |

| ¹³C NMR | 8 distinct signals; Nitrile carbon (~115-120 ppm); Carbons attached to fluorine will show large ¹JCF coupling. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 153. |

| IR Spectroscopy | Strong, sharp C≡N stretch (~2220-2240 cm⁻¹); Strong C-F stretches (~1200-1300 cm⁻¹). |

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound, as with most aromatic nitriles.

Hazard Identification

Based on data for similar compounds, this compound should be treated as a hazardous substance.[14]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[14][15]

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14][15]

-

Decomposition: Hazardous decomposition products upon combustion may include toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[14]

Recommended Handling Procedures

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][16]

-

Avoid breathing dust, fumes, or vapors.[14]

Storage and Stability

-

Keep the container tightly closed to prevent moisture absorption and contamination.[6]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

-

The compound is stable under normal storage conditions.

Conclusion

This compound is a highly functionalized building block with significant potential for researchers in drug discovery and materials science. Its defined structure, characterized by a molecular weight of 153.13 g/mol , offers a unique combination of a reactive nitrile handle and the property-modulating effects of vicinal fluorine atoms. Understanding its synthesis, analytical profile, and safe handling procedures is crucial for leveraging its full potential in the creation of novel, high-value molecules.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1003712-18-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. This compound | 1003712-18-2 [chemnet.com]

- 5. This compound | 1003712-18-2 [chemicalbook.com]

- 6. This compound | Properties, Uses, Safety, Supplier & Price in China [nj-finechem.com]

- 7. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Difluoro-5-Methyl-Benzonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 9. 2,4-Difluoro-5-methylbenzonitrile|CAS 329314-68-3 [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. epfl.ch [epfl.ch]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.es [fishersci.es]

- 16. capotchem.com [capotchem.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 2,3-Difluoro-5-methylbenzonitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2,3-Difluoro-5-methylbenzonitrile, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines its spectroscopic characterization, discusses its chemical reactivity, and explores its applications, with a particular focus on its role in medicinal chemistry.

Core Compound Properties

This compound is a trifunctional aromatic compound featuring a nitrile group and two fluorine atoms, which impart unique electronic properties and reactivity. These features make it a valuable intermediate in the synthesis of complex molecules.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1003712-18-2 | [1][2][3][4] |

| Molecular Formula | C₈H₅F₂N | [1][2][5] |

| Molecular Weight | 153.13 g/mol | [1][2][5] |

| Appearance | Typically a solid | [5] |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [5] |

| Purity | Commercially available in various purities (e.g., 95%, 98%) | [1][5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyanation of a corresponding aryl halide. The following protocol is a representative method, emphasizing safety and reproducibility.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

1-Bromo-2,3-difluoro-5-methylbenzene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Aqueous solution of iron(III) chloride (FeCl₃) and hydrochloric acid (HCl)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 1-bromo-2,3-difluoro-5-methylbenzene and copper(I) cyanide in anhydrous DMF.

-

Reaction: Heat the mixture to 150°C and stir vigorously under a nitrogen atmosphere for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an aqueous solution of FeCl₃ and HCl to decompose the copper cyanide complex. Extract the product with toluene.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of an anhydrous solvent (DMF) is crucial to prevent the hydrolysis of copper cyanide and other side reactions.

-

The high reaction temperature is necessary to drive the nucleophilic aromatic substitution of the bromide with cyanide.

-

The aqueous FeCl₃/HCl workup is a standard procedure to break down the stable copper-cyanide complexes formed during the reaction, facilitating product isolation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (around 2.3-2.5 ppm). The aromatic region will display signals corresponding to the two aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine and nitrile substituents.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the methyl carbon, the nitrile carbon (typically in the range of 115-120 ppm), and the aromatic carbons. The carbons directly bonded to fluorine will show characteristic coupling (C-F coupling).[6]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a sharp, strong absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[7][8] Other characteristic bands will include C-H stretching of the methyl and aromatic groups, and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (153.13 g/mol ). The fragmentation pattern will be characteristic of the loss of small molecules like HCN and methyl radicals.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups: the nitrile, the fluoro substituents, and the methyl group.

Diagram of Reactivity and Applications

Caption: Reactivity and applications of this compound.

Reactivity Profile

-

Nitrile Group: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine, providing a key functional group for further derivatization.

-

Aromatic Ring: The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups. The electron-withdrawing nature of the nitrile and fluoro groups deactivates the ring towards electrophilic aromatic substitution.[9]

-

Methyl Group: The methyl group can be a site for radical halogenation, allowing for further functionalization at the benzylic position.

Role in Drug Development

Fluorinated benzonitriles are important pharmacophores in modern drug discovery.[10][11] The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group can act as a hydrogen bond acceptor or be transformed into other key functional groups.

This compound and its derivatives are particularly valuable as intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[12][13][14]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally similar compounds can provide guidance.[15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Classifications for Similar Compounds:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin and eye irritation

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of functional groups provides a platform for a wide range of chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to support the work of researchers and scientists in their pursuit of new discoveries.

References

- 1. 1003712-18-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. 1003712-18-2|this compound|BLD Pharm [bldpharm.com]

- 3. 1003712-18-2 | this compound - Capot Chemical [capotchem.com]

- 4. This compound | 1003712-18-2 [chemnet.com]

- 5. This compound | Properties, Uses, Safety, Supplier & Price in China [nj-finechem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 9. benchchem.com [benchchem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 14. 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile | C16H8FNO2 | CID 53485387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.es [fishersci.es]

- 17. capotchem.com [capotchem.com]

A Comprehensive Technical Guide to the Safe Handling of 2,3-Difluoro-5-methylbenzonitrile

Compound Profile and Anticipated Hazards

2,3-Difluoro-5-methylbenzonitrile belongs to the family of fluorinated aromatic nitriles. The presence of the nitrile group and fluorine atoms on the benzene ring dictates its chemical properties and toxicological profile. Analysis of related compounds such as 2,6-difluorobenzonitrile, 3,5-difluorobenzonitrile, and other methylated and fluorinated benzonitriles suggests that this compound should be handled as a compound of moderate acute toxicity.[3][4][5]

Anticipated GHS Hazard Classification:

Based on data from analogous compounds, this compound is anticipated to be classified under the following Globally Harmonized System (GHS) categories:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[3][4][6][7] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[3][4][6][7] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[3][4][6][7] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3][4][6][7][8] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[3][4][6][7][8] |

| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation[3][4][6][7][8] |

This table is a synthesis of data from SDSs of structurally similar compounds and represents a probable hazard profile.

The nitrile functional group can be metabolized to release cyanide in vivo, which is a primary mechanism of toxicity for many nitriles. The fluorine substituents can influence the metabolic stability and reactivity of the molecule.[9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[3][4]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.[3][4][10]

Personal Protective Equipment (PPE):

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[11] Gloves should be inspected before use and changed immediately if contaminated.

-

Eye Protection: Chemical splash goggles are mandatory.[3][4] Face shields should be worn when there is a significant risk of splashing.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][4]

Caption: Workflow for donning appropriate PPE before handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and exposure.

Handling:

-

Avoid all personal contact, including inhalation.[12]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Wash hands thoroughly after handling.[3]

-

Take precautionary measures against static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][4]

-

Keep containers tightly closed to prevent moisture absorption and contamination.[3][6]

-

Store in a locked cabinet or a restricted-access area.[3]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][6][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6] |

Spill Response:

For any spill, the primary objective is to ensure personnel safety and contain the material.

-

Small Spills:

-

Evacuate non-essential personnel from the immediate area.[11]

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[11][13]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[13]

-

Clean the spill area with a suitable decontaminating agent.

-

-

Large Spills:

Caption: Decision-making flowchart for responding to a spill of this compound.

Firefighting Measures

This compound is expected to be a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen fluoride.[4] Vapors may be heavier than air and can travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Collect waste in a labeled, sealed container.

-

Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[3]

Conclusion

While this compound is a valuable research chemical, it presents moderate health hazards that necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this guide, researchers can effectively mitigate the risks associated with its use. A proactive safety culture, grounded in a thorough understanding of the potential hazards, is the cornerstone of safe and successful scientific advancement.

References

- 1. 1003712-18-2|this compound|BLD Pharm [bldpharm.com]

- 2. 1003712-18-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.es [fishersci.es]

- 7. synquestlabs.com [synquestlabs.com]

- 8. aksci.com [aksci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 11. cws.auburn.edu [cws.auburn.edu]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. offices.austincc.edu [offices.austincc.edu]

Foreword: The Strategic Imperative of Fluorine in Modern Chemistry

<An In-depth Technical Guide to the Role of Fluorine Substitution in Benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds represents one of the most powerful strategies in contemporary drug discovery and materials science.[1][2][3] This guide provides an in-depth exploration of the multifaceted roles of fluorine substitution within the benzonitrile framework, a versatile and privileged structural motif.[4][5] We will dissect the profound influence of this small yet exceptionally electronegative atom on the physicochemical and pharmacological properties of benzonitrile derivatives, offering a comprehensive resource for scientists seeking to harness its unique attributes.

The Fundamental Impact of Fluorine Substitution

The substitution of hydrogen with fluorine, despite their comparable van der Waals radii, instigates a cascade of electronic and steric alterations that redefine a molecule's character.[2] Understanding these foundational principles is paramount to the rational design of novel fluorinated benzonitrile derivatives.

Electronic Perturbations: A Game of Induction and Resonance

Fluorine's extreme electronegativity exerts a potent electron-withdrawing inductive effect (-I) that significantly modulates the electron density of the benzonitrile ring and the nitrile group.[1] This can have several critical consequences:

-

Modulation of pKa: The introduction of fluorine can significantly lower the basicity of nearby functional groups.[1][6][7] For benzonitrile derivatives with basic substituents, this can be a crucial tool for optimizing bioavailability and membrane permeability.[2]

-

Enhanced Dipole Moment: The strong C-F bond dipole can alter the overall molecular dipole moment, influencing interactions with biological targets and affecting solubility.[7]

-

Polarization of the Aromatic System: The inductive pull of fluorine can polarize the π-system of the benzonitrile ring, potentially enhancing π-π stacking interactions with protein residues.[8]

Lipophilicity: A Context-Dependent Variable

While often assumed to increase lipophilicity, the effect of fluorine substitution is highly dependent on its position and the overall molecular context.[1] Replacing a hydrogen with a fluorine atom can indeed increase the logarithm of the partition coefficient (logP), which can improve passive membrane permeability and oral bioavailability.[1][9] However, in some aliphatic contexts, fluorine substitution can lead to a decrease in lipophilicity.[10]

Conformational Control: The Power of the Gauche Effect

Fluorine's stereoelectronic properties can enforce specific molecular conformations.[1][6] The gauche effect, where a C-F bond prefers a gauche orientation to an adjacent polar bond, can stabilize bioactive conformations, leading to enhanced binding affinity and selectivity for a target protein.[1][6][9]

Fluorine in Drug Discovery: A Paradigm of Enhanced Performance

The strategic incorporation of fluorine into benzonitrile-containing drug candidates has become a cornerstone of modern medicinal chemistry, offering solutions to common challenges in drug development.[1][3] Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its broad utility.[11]

Metabolic Stability: Blocking the "Soft Spots"

One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability.[2][3] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[2][12] By replacing metabolically labile C-H bonds with C-F bonds, particularly at benzylic or other vulnerable positions, the metabolic half-life of a drug can be significantly extended.[1][2]

Table 1: Impact of Fluorination on Metabolic Stability of Selected Drug Scaffolds

| Compound Class | Parent Compound | Fluorinated Analog | Improvement in Metabolic Stability | Reference |

| Risperidone | Risperidone | 9-Fluororisperidone | 16-fold more stable | [13] |

| Celecoxib | Celecoxib | 4'-Fluorocelecoxib | 4-fold more stable | [13] |

Binding Affinity and Selectivity: A Tale of Enhanced Interactions

Fluorine's unique electronic properties can lead to more potent and selective interactions with biological targets.[2][3] These enhancements can arise from several mechanisms:

-

Hydrogen Bonding: The polarized C-F bond can act as a weak hydrogen bond acceptor, forming favorable interactions with protein backbones or side chains.

-

Dipolar Interactions: The increased dipole moment of fluorinated benzonitriles can lead to stronger electrostatic interactions within a protein's binding pocket.[7]

-

Conformational Rigidity: By locking the molecule into a more favorable conformation for binding, fluorine can increase potency and reduce off-target effects.[1][6]

Bioisosterism: A Versatile Mimic

Fluorine and the nitrile group can, in some contexts, be considered bioisosteres of each other, exhibiting similar electrostatic potentials.[8] This allows for the strategic replacement of one for the other to fine-tune a molecule's properties. Furthermore, fluorine can serve as a bioisosteric replacement for hydrogen, a hydroxyl group, or even a methyl group, offering medicinal chemists a broad palette for structural modification.[12][14][15]

Applications in Materials Science

The influence of fluorine extends beyond pharmaceuticals into the realm of advanced materials. Fluorobenzonitrile derivatives are valuable intermediates in the synthesis of:[4]

-

High-Performance Polymers: The stability and unique electronic properties imparted by fluorine contribute to the development of robust and specialized polymers.[4]

-

Liquid Crystals: The polarity and shape of fluorinated benzonitriles make them key components in liquid crystal displays.[4]

-

Specialty Dyes and Pigments: The electronic effects of fluorine can be used to tune the color and stability of dyes and pigments.[16]

Synthetic Strategies for Fluorinated Benzonitriles

The synthesis of fluorinated benzonitriles can be achieved through various methods, with the choice of strategy depending on the desired substitution pattern and the nature of the starting materials.

Nucleophilic Aromatic Substitution (SNA_r)

A common approach involves the reaction of a chloro- or nitro-benzonitrile with a fluoride source, such as potassium fluoride, often in a polar aprotic solvent at elevated temperatures.[17] The reactivity of the leaving group is a critical factor, with the order of reactivity in some cases being F > Br > Cl > I.[18]

Halogen Exchange (Halex) Reactions

This method involves the exchange of a halogen, typically chlorine or bromine, for fluorine using a fluoride salt. This is a widely used industrial process for the synthesis of various fluorinated aromatics.[16]

Late-Stage Fluorination

Advances in synthetic methodology have enabled the introduction of fluorine at later stages of a synthetic sequence, providing greater flexibility in the design of complex molecules.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a fluorinated benzonitrile derivative compared to its non-fluorinated counterpart.

Materials:

-

Test compounds (fluorinated and non-fluorinated benzonitrile derivatives)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system

-

Acetonitrile (ice-cold)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test compounds. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system.

-

Incubation Setup: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH regenerating system.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile.[19]

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Determine the half-life (t½) of the compound and calculate the intrinsic clearance (CLint).[19]

Visualization of Key Concepts

Diagram 1: Workflow for In Vitro Metabolic Stability Assay

Caption: A generalized workflow for an in vitro microsomal stability assay.[19]

Diagram 2: Impact of Fluorine on Benzonitrile Properties

Caption: The multifaceted impact of fluorine substitution on benzonitrile derivatives.

Analytical Considerations for Fluorinated Compounds

The presence of fluorine necessitates specialized analytical techniques for accurate characterization and quantification.

-

¹⁹F NMR Spectroscopy: This is a powerful tool for the structural elucidation of fluorinated compounds, as the ¹⁹F nucleus is 100% abundant and has a wide chemical shift range.

-

Mass Spectrometry: While standard mass spectrometry can be used, careful consideration of fragmentation patterns is necessary.

-

Total Fluorine Analysis: Techniques such as combustion ion chromatography (CIC) can be employed to determine the total fluorine content in a sample.[20] For biological samples, methods like ion-selective electrode (ISE) or gas chromatography (GC) after appropriate sample preparation are used.[21][22]

Potential Liabilities and the "Dark Side" of Fluorine

While highly beneficial, the inappropriate placement of fluorine can lead to unforeseen stability and toxicity issues.[23] In certain molecular contexts, the C-F bond can be susceptible to cleavage under physiological conditions, leading to the release of fluoride ions, which can have toxic effects.[23] Additionally, metabolism of some fluorinated compounds can lead to the formation of reactive metabolites.[23][24] A thorough understanding of the potential metabolic pathways and chemical stability of fluorinated benzonitriles is crucial during drug development.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzonitrile scaffold is a proven and powerful approach in both drug discovery and materials science. By judiciously leveraging its unique electronic and steric properties, researchers can fine-tune molecular properties to achieve desired outcomes, from enhanced metabolic stability and binding affinity in drug candidates to improved performance in advanced materials. As synthetic methodologies for fluorination continue to evolve, the scope for creating novel and highly functionalized fluorinated benzonitrile derivatives will undoubtedly expand, paving the way for the next generation of innovative medicines and materials.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sparrow-chemical.com [sparrow-chemical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 13. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]

- 17. CN85100467A - The preparation method of fluoro benzonitrile - Google Patents [patents.google.com]

- 18. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. bizngo.org [bizngo.org]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Difluoro-5-methylbenzonitrile for Advanced Research Applications

Introduction: The Strategic Role of Fluorinated Benzonitriles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—allow medicinal chemists to fine-tune a compound's metabolic stability, lipophilicity, pKa, and binding interactions.[1] When combined with the benzonitrile moiety, a versatile pharmacophore and synthetic precursor, the resulting fluorinated benzonitriles become exceptionally valuable building blocks.[2][3]

The benzonitrile group itself is a bioisostere for various functional groups and can act as a hydrogen bond acceptor or engage in dipole-dipole interactions within enzyme active sites.[2] Its chemical robustness and accessibility to a wide range of transformations (e.g., reduction to amines, hydrolysis to carboxylic acids) make it a pivotal synthetic handle.[4][5]

This guide focuses on 2,3-Difluoro-5-methylbenzonitrile , a specific isomer that offers a unique substitution pattern for researchers. The ortho-difluoro arrangement creates a distinct electronic environment that significantly influences the reactivity of the aromatic ring, making it an ideal substrate for regioselective nucleophilic aromatic substitution (SNAr) reactions. The additional methyl group provides a lipophilic contact point and a steric element that can be exploited for optimizing target engagement. This combination of features positions this compound as a high-value intermediate for the synthesis of complex molecules in oncology, neuroscience, and beyond.

Physicochemical Properties and Characterization

Accurate characterization is the foundation of reproducible science. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1003712-18-2 | [6][7][8][9][10] |

| Molecular Formula | C₈H₅F₂N | [6][7][8][9] |

| Molecular Weight | 153.13 g/mol | [6][7][8][9] |

| Purity | Typically ≥98% | [9] |

| Appearance | Solid (Varies from white to yellow/green powder or crystals) | |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) |

Spectroscopic Profile: A Predictive Analysis

While comprehensive experimental spectra are proprietary to manufacturers, a detailed analysis based on established principles of spectroscopy allows for a robust prediction of the expected spectral data. This is critical for quality control and reaction monitoring.

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

Methyl Protons (-CH₃): A singlet will appear around δ 2.3-2.5 ppm .

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7.2-7.8 ppm ). Due to coupling with the adjacent fluorine atoms, these protons will appear as complex multiplets or doublet of doublets. The proton at C6 will be coupled to the fluorine at C2 and the proton at C4. The proton at C4 will be coupled to the fluorine at C3 and the proton at C6.

-

-

¹³C NMR: The carbon spectrum provides a clear fingerprint of the molecule.[11]

-

Nitrile Carbon (-CN): A signal around δ 115-120 ppm . The carbon will likely show coupling to the adjacent fluorine atoms.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically δ 15-20 ppm .

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to fluorine (C2, C3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) of approximately 240-260 Hz , appearing as doublets. The other aromatic carbons will show smaller two- or three-bond couplings (²JCF, ³JCF).

-

-

¹⁹F NMR: This is the most definitive technique for characterizing fluorinated compounds.[12][13]

-

Two distinct signals are expected in the typical range for aryl fluorides (δ -110 to -160 ppm , relative to CFCl₃).[13]

-

The signals for F2 and F3 will appear as doublets due to coupling to each other (ortho ³JFF coupling) and will exhibit further smaller couplings to the aromatic protons. The precise chemical shifts are sensitive to the solvent and electronic environment.[13]

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band characteristic of the nitrile group (-C≡N ) stretch is expected around 2220-2240 cm⁻¹ .[11]

-

Strong bands corresponding to C-F stretching will be prominent in the fingerprint region, typically between 1100-1300 cm⁻¹ .

-

C-H stretching from the aromatic ring and methyl group will appear around 2850-3100 cm⁻¹ .

-

Synthesis and Purification

The synthesis of this compound is not widely published in peer-reviewed literature, but a logical and efficient route can be designed based on established organometallic and fluorination chemistry.

Retrosynthetic Analysis

A practical retrosynthetic approach involves the cyanation of a suitable aryl halide precursor. This precursor can be derived from a commercially available aniline, leveraging robust diazotization and Sandmeyer-type reactions.

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol: Cyanation of an Aryl Halide

This protocol outlines a reliable method starting from 2,3-difluoro-5-methylaniline. The causality behind reagent choice is critical: the Sandmeyer reaction is a classic, cost-effective method for converting anilines to aryl halides, and copper(I) cyanide is a standard reagent for nucleophilic cyanation of aryl halides.

Step 1: Diazotization and Iodination of 2,3-Difluoro-5-methylaniline

-

Reaction Setup: In a three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3-difluoro-5-methylaniline (1.0 eq) in a mixture of water and a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C using an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water. Add this solution dropwise to the aniline solution, ensuring the internal temperature remains below 5 °C. Causality: Low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. The reaction is often accompanied by nitrogen gas evolution.

-

Work-up: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with aqueous sodium thiosulfate to remove residual iodine, followed by brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,3-difluoro-5-methyliodobenzene.

Step 2: Rosenmund-von Braun Cyanation

-

Reaction Setup: Combine the crude 2,3-difluoro-5-methyliodobenzene (1.0 eq) with copper(I) cyanide (CuCN, 1.2-1.5 eq) in a high-boiling polar aprotic solvent like DMF or NMP. Causality: These solvents are required to reach the high temperatures needed for the reaction and to dissolve the copper salts.

-

Reaction: Heat the mixture to reflux (typically 140-160 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and HCl or an aqueous ammonia solution to complex with the copper salts and facilitate their removal.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate or toluene. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

Purification Workflow

Purification is essential to achieve the high purity required for subsequent applications.[9]

Caption: Standard purification workflow for the final product.

The crude product is typically purified by silica gel column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is effective. Causality: This system allows for the separation of the moderately polar benzonitrile product from non-polar impurities and highly polar baseline material. The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its predictable reactivity at two key sites: the aromatic ring and the nitrile group.

Reactivity of the Aromatic Ring

The defining feature of this molecule is the electron-deficient aromatic ring, which is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[4][5]

-

Regioselectivity: The two fluorine atoms are the leaving groups. The nitrile group is strongly electron-withdrawing, activating the ortho (C2) and para (C4) positions. The fluorine at C2 is therefore significantly more activated towards nucleophilic attack than the fluorine at C3. This provides a powerful tool for regioselective synthesis.

-

Common Nucleophiles: A wide range of nucleophiles can be used to displace the C2-fluorine, including amines, alcohols, thiols, and carbanions. This reaction is the gateway to constructing highly substituted and complex aromatic cores.

-

Electrophilic Aromatic Substitution (EAS): In contrast, the ring is strongly deactivated towards EAS (e.g., nitration, halogenation). Such reactions would require harsh conditions and would likely result in a mixture of products, with substitution directed by the weakly activating methyl group to the C4 and C6 positions.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important moieties.[5][14]

-

Reduction to Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂, Raney Nickel). This provides access to substituted benzylamines.

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under strong acidic or basic conditions, typically with heating.[14]

-

Formation of Heterocycles: The nitrile group is a key precursor for the synthesis of nitrogen-containing heterocycles, such as tetrazoles (via reaction with azides) or thiazoles.

Caption: Key reaction pathways available from the title compound.

Applications in Drug Discovery

While specific citations for this compound in late-stage drug candidates are limited, its structural motifs are highly relevant. Related fluorinated benzonitriles are key intermediates in the synthesis of targeted therapies, particularly enzyme inhibitors. For instance, the intermediate 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile is crucial for synthesizing PARP inhibitors like Olaparib.[15] This underscores the value of the fluorobenzonitrile scaffold in modern oncology.

The strategic value of this compound lies in its use as a fragment for building more complex molecules. The predictable SNAr reactivity allows for the controlled introduction of a side chain (e.g., an amine-containing heterocycle) at the C2 position, while the nitrile can be elaborated into another functional group, and the methyl group can occupy a specific hydrophobic pocket in a protein's active site. This "three-point" diversity makes it an ideal starting material for library synthesis in a lead discovery program.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols. While specific toxicity data is not available, data from closely related compounds (e.g., other difluorobenzonitriles) suggest the following classifications.[16]

| Hazard Category | Classification | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340 |

| Skin Irritation | Causes skin irritation. | P332+P313 |

| Eye Irritation | Causes serious eye irritation. | P305+P351+P338, P337+P313 |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a NIOSH-approved respirator if ventilation is inadequate.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile – Oriental Journal of Chemistry [orientjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 1003712-18-2 [chemicalbook.com]

- 7. 1003712-18-2 | CAS DataBase [chemicalbook.com]

- 8. 1003712-18-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 9. 1003712-18-2 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 10. This compound | 1003712-18-2 [sigmaaldrich.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Emergence of Fluorinated Benzonitriles: A Technical Guide to Their Discovery, Synthesis, and Pivotal Role in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract